molecular formula C19H19N5O2S B4438963 7-benzyl-1,3-dimethyl-8-[(2-thienylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione

7-benzyl-1,3-dimethyl-8-[(2-thienylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B4438963
M. Wt: 381.5 g/mol
InChI Key: BWCFSYDMUAYPMO-UHFFFAOYSA-N
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Description

7-benzyl-1,3-dimethyl-8-[(2-thienylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds, which are significant in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-1,3-dimethyl-8-[(2-thienylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. A common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Alkylation: The purine core is alkylated at the 7-position with a benzyl group using benzyl bromide in the presence of a base such as potassium carbonate.

    Dimethylation: The 1,3-positions are dimethylated using methyl iodide and a strong base like sodium hydride.

    Amination: The 8-position is functionalized with a thienylmethylamine group through a nucleophilic substitution reaction, often facilitated by a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but optimized for scale. This includes:

    Batch Reactors: For controlled reactions and high yields.

    Continuous Flow Reactors: To enhance efficiency and scalability.

    Purification: Using techniques like recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienylmethyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the purine ring or the thienylmethyl group, potentially altering its biological activity.

    Substitution: The benzyl and thienylmethyl groups can be substituted under appropriate conditions, allowing for the synthesis of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide for hydrogenation reactions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced purine derivatives.

    Substitution: Various substituted purine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology

    Enzyme Inhibition: Investigated for its ability to inhibit certain enzymes, making it a candidate for drug development.

    Receptor Binding: Studied for its binding affinity to various biological receptors.

Medicine

    Anticancer Research: Explored for its potential anticancer properties due to its ability to interfere with DNA synthesis.

    Antiviral Research: Potential use in antiviral therapies by targeting viral replication mechanisms.

Industry

    Pharmaceuticals: Used in the development of new drugs.

    Biotechnology: Applications in the development of biotechnological tools and assays.

Mechanism of Action

The mechanism of action of 7-benzyl-1,3-dimethyl-8-[(2-thienylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding, it can act as an agonist or antagonist, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant.

    Theophylline: 1,3-dimethylxanthine, used in respiratory diseases.

    Pentoxifylline: 1-(5-oxohexyl)-3,7-dimethylxanthine, used to improve blood flow.

Uniqueness

7-benzyl-1,3-dimethyl-8-[(2-thienylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other purine derivatives. Its thienylmethyl group, in particular, offers unique binding properties and reactivity that are not present in simpler purine analogs.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, from medicinal chemistry to industrial applications.

Properties

IUPAC Name

7-benzyl-1,3-dimethyl-8-(thiophen-2-ylmethylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S/c1-22-16-15(17(25)23(2)19(22)26)24(12-13-7-4-3-5-8-13)18(21-16)20-11-14-9-6-10-27-14/h3-10H,11-12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCFSYDMUAYPMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CS3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-benzyl-1,3-dimethyl-8-[(2-thienylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione
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7-benzyl-1,3-dimethyl-8-[(2-thienylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione
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7-benzyl-1,3-dimethyl-8-[(2-thienylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione
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7-benzyl-1,3-dimethyl-8-[(2-thienylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione
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7-benzyl-1,3-dimethyl-8-[(2-thienylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 6
7-benzyl-1,3-dimethyl-8-[(2-thienylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione

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